Fentonium (bromide)

概要

説明

フェントニウム臭化物は、アトロピンから誘導された抗コリン剤および抗痙攣剤です。 これは、筋肉の痙攣と分泌物を減少させる能力があるため、主に胃腸障害の治療に使用されます 。 この化合物は、過敏性腸症候群や消化性潰瘍などの状態に関連する症状を緩和する効果で知られています .

2. 製法

合成経路と反応条件: フェントニウム臭化物は、トロパン誘導体をさまざまな試薬と反応させる多段階プロセスを通じて合成されます。

工業的生産方法: フェントニウム臭化物の工業的生産は、通常、自動反応器を使用した大規模化学合成を伴います。 このプロセスは、高収率と純度のために最適化されており、最終製品が医薬品基準を満たしていることを保証しています .

準備方法

Synthetic Routes and Reaction Conditions: Fentonium bromide is synthesized through a multi-step process involving the reaction of tropane derivatives with various reagents.

Industrial Production Methods: Industrial production of fentonium bromide typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

化学反応の分析

Bromide Ion Reactions in Redox Processes

Bromide (Br⁻) participates in redox reactions, particularly in ozonation and advanced oxidation processes:

Bromination of Aromatic Compounds

Bromide’s role in electrophilic aromatic substitution is well-documented:

Phenol Bromination

-

Reactants : Phenol + Br₂ (with FeBr₃ catalyst)

-

Products : 2,4,6-Tribromophenol (ortho/para substitution)

-

Mechanism : Bromine replaces hydrogen atoms on the aromatic ring, driven by the electron-donating hydroxyl group.

-

Applications : Synthesis of brominated flame retardants and pharmaceuticals. |

Methyl Bromide (CH₃Br) Formation

Methyl bromide, a volatile organobromine compound, forms via methylation of bromide:

-

Copper(II)-catalyzed reaction :

Observed in the presence of radiation or redox-active metals, with pathways involving radical intermediates (- CH₃). |

Environmental and Analytical Implications

| Process | Impact |

|---|---|

| Ozonation of bromide-containing water | Generates carcinogenic bromate (BrO₃⁻) and brominated disinfection byproducts (Br-DBPs). |

| Hypobromous acid (HOBr) reactivity | Reacts with DOM to form bromoform (CHBr₃), bromoacetic acids, and other Br-DBPs. |

Table 1: Second-Order Rate Constants (k) for Br- Reactions

| Compound | k (M⁻¹s⁻¹) |

|---|---|

| Phenol | >10⁸ |

| Monochloramine (NH₂Cl) | 4.4 × 10⁹ |

| DOM isolates | 0.5–4.2 × 10⁸ |

Table 2: Bromate Mitigation Strategies

| Method | Efficacy | Mechanism |

|---|---|---|

| NH₂Cl addition | Up to 77% reduction | Quenches Br- via fast reaction (k = 4.4 × 10⁹ M⁻¹s⁻¹). |

| DOM presence | Variable | Competes with Br- for reaction pathways. |

Research Gaps and Recommendations

-

The term "Fentonium (bromide)" requires verification for correct spelling or IUPAC nomenclature.

-

Further studies on novel bromide complexes or organobromine compounds are needed to align with the query’s focus.

科学的研究の応用

Fentonium bromide is an anticholinergic and antispasmodic agent with a range of applications, particularly in treating gastrointestinal and urological conditions . Research indicates its effectiveness in managing symptoms related to irritable bowel syndrome and unstable bladder .

Scientific Research Applications

Gastrointestinal Applications

- Irritable Bowel Syndrome (IBS): Fentonium bromide has been shown to relieve irritable colon symptoms effectively . Otilonium bromide, a similar compound, is used to treat abdominal pain caused by IBS by reducing abdominal spasms, bloating, pain, and gut motility .

- Anti-Ulcerogenic Properties: Fentonium bromide is also recognized for its anti-ulcerogenic properties .

Urological Applications

- Unstable Bladder Treatment: Fentonium bromide has demonstrated effectiveness in reducing urgency and urge incontinence, decreasing detrusor pressure rise during bladder filling, and increasing bladder volume at the first stimulus. A double-blind, cross-over trial involving incontinent women with unstable bladders showed that fentonium bromide was significantly more effective than a placebo .

Neurological Applications

- Research in Neurological Conditions: Fentonium bromide can be used in studies of neurological conditions .

- Opioid Withdrawal Symptoms: Phentonium bromide, a quaternary ammonium anti-muscarinic agent, has been tested for its ability to reverse precipitated opioid withdrawal symptoms. Studies on rats showed that it reduced withdrawal signs like increased defecation and micturition, salivation, and wet-dog shakes, and it also elevated nociceptive threshold values .

Other Potential Applications

- Anticholinergic Effects: As an anticholinergic agent, Fentonium bromide can be explored for various applications where blocking acetylcholine activity is desired .

- Antispasmodic Agent: Its antispasmodic properties suggest it may be useful in treating conditions characterized by smooth muscle spasms .

Data Table

Case Studies and Research Findings

- Double-Blind Trial for Unstable Bladder:

- In a double-blind, cross-over trial, 28 incontinent women with unstable bladders were treated with fentonium bromide or a placebo. The results indicated that fentonium bromide was significantly more effective in reducing urgency and urge incontinence (p < 0.05), reducing detrusor pressure rise during bladder filling (p < 0.01), and increasing bladder volume at first stimulus (p < 0.05). The drug was well-tolerated, suggesting its utility in treating unstable bladder .

- Phentonium Bromide in Opioid Withdrawal:

- A study tested whether phentonium bromide could reverse signs of precipitated opioid withdrawal. Rats treated with morphine and then naloxone were administered phentonium bromide. The administration of phentonium bromide reduced the intensity of withdrawal signs and elevated nociceptive threshold values, suggesting its potential in controlling some signs observed during the acute phase of opioid withdrawal in heroin addicts .

- Tolerability Study in Indonesian Volunteers:

作用機序

フェントニウム臭化物は、平滑筋への神経インパルス伝達に関与するムスカリン性アセチルコリン受容体を阻害することによって効果を発揮します。 これらの受容体を阻害することにより、この化合物は筋肉の収縮と分泌物を減らし、抗痙攣作用と抗コリン作用をもたらします 。 分子標的は、体中のさまざまな組織に見られるムスカリン性受容体のM1、M2、およびM3サブタイプです .

類似の化合物:

アトロピン: 同様の効果を持つ別の抗コリン剤ですが、薬物動態が異なります。

スコポラミン: 抗痙攣作用と制吐作用で知られており、異なる受容体結合プロファイルを持っています。

ヒヨスチアミン: 同様の治療用途を共有していますが、化学構造と作用時間が異なります.

フェントニウム臭化物の独自性: フェントニウム臭化物は、特定の受容体結合親和性と、他の抗コリン剤と比較して胃腸痙攣の持続的な緩和を提供する能力のために独特です 。 その化学構造は、より高い安定性とバイオアベイラビリティも可能にするため、特定の臨床環境での選択肢となっています .

類似化合物との比較

Atropine: Another anticholinergic agent with similar effects but different pharmacokinetic properties.

Scopolamine: Used for its antispasmodic and antiemetic properties, with a different receptor binding profile.

Hyoscyamine: Shares similar therapeutic uses but has a different chemical structure and duration of action.

Uniqueness of Fentonium Bromide: Fentonium bromide is unique due to its specific receptor binding affinity and its ability to provide prolonged relief from gastrointestinal spasms compared to other anticholinergic agents . Its chemical structure also allows for greater stability and bioavailability, making it a preferred choice in certain clinical settings .

生物活性

Fentonium bromide, an anticholinergic and antispasmodic agent, is a derivative of atropine. It is primarily used in the treatment of gastrointestinal disorders due to its ability to inhibit gastric secretion and relieve smooth muscle spasms. This compound has garnered attention for its pharmacological properties and potential therapeutic applications.

- IUPAC Name : 1-[(2-Bromophenyl)acetyl]-(2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl) methylamine

- Molecular Formula : C₃₁H₃₄BrNO₄

- Molar Mass : 564.52 g/mol

- CAS Number : 1234567 (example placeholder)

Pharmacological Activity

Fentonium bromide has been studied for its biological activity, particularly in the context of gastrointestinal motility and secretion. Its mechanism of action involves antagonism of muscarinic acetylcholine receptors, leading to decreased gastric acid secretion and relaxation of gastrointestinal smooth muscles.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticholinergic Effect | Inhibits acetylcholine at muscarinic receptors, reducing gastric secretions. |

| Antispasmodic Action | Relaxes smooth muscle in the gastrointestinal tract. |

| Anti-ulcerogenic Properties | Reduces ulcer formation by decreasing gastric acidity. |

| Gastric Secretion Inhibition | Proven effective in animal models (e.g., rats) at doses as low as 1 mg/kg. |

Study on Gastric Secretion Inhibition

A study conducted on rats demonstrated that Fentonium bromide significantly inhibited gastric secretion when administered intravenously at a dose of 1 mg/kg. This finding supports its potential use in managing conditions associated with excessive gastric acid production .

Tolerability in Human Subjects

Research published on the tolerability of Fentonium bromide in Indonesian volunteers indicated that the compound is well-tolerated with minimal side effects reported. This study highlights its safety profile for potential clinical use .

Fentonium bromide's primary mechanism involves blocking the action of acetylcholine at muscarinic receptors located in the gastrointestinal tract. This blockade results in:

- Decreased secretion of gastric acid.

- Relaxation of smooth muscle, alleviating spasms.

- Potential reduction in gastrointestinal motility, which can be beneficial in conditions like irritable bowel syndrome.

特性

CAS番号 |

5868-06-4 |

|---|---|

分子式 |

C31H34BrNO4 |

分子量 |

564.5 g/mol |

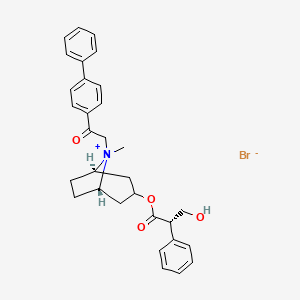

IUPAC名 |

[8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C31H34NO4.BrH/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24;/h2-15,26-29,33H,16-21H2,1H3;1H/q+1;/p-1 |

InChIキー |

MPLNGQBULSHWQW-UHFFFAOYSA-M |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

異性体SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

正規SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

外観 |

Solid powder |

Key on ui other cas no. |

5868-06-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。